Ceftaroline fosamil

描述

属性

IUPAC Name |

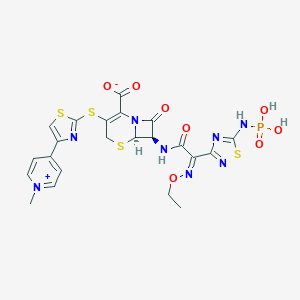

(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N8O8PS4/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37)/b26-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCUWMICIWSJIX-NQJJCJBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N8O8PS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177444 | |

| Record name | Ceftaroline fosamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>100 mg/ml | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

229016-73-3 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229016-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline fosamil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229016733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline fosamil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftaroline fosamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Journey of a Novel Cephalosporin: A Technical Guide to the Discovery and Development of Ceftaroline Fosamil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftaroline fosamil, a fifth-generation cephalosporin, represents a significant advancement in the fight against resistant bacterial infections. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this important antimicrobial agent. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate a deeper understanding of this compound's journey from laboratory to clinic.

Introduction: The Need for a New Generation of Antibiotics

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has posed a significant global health threat.[1][2] The medical community has been in urgent need of novel antimicrobial agents with expanded spectra of activity to effectively manage infections caused by these challenging pathogens. This compound (brand name Teflaro®) emerged as a promising solution, being the first cephalosporin approved by the U.S. Food and Drug Administration (FDA) with demonstrated efficacy against MRSA.[1][3][4]

Developed by Takeda and licensed by Forest Laboratories, this compound received FDA approval in October 2010 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP). This document will delve into the scientific and clinical foundations of this crucial antibiotic.

Chemical Synthesis of this compound

This compound is a prodrug that is synthetically designed to enhance its stability and solubility, allowing for intravenous administration. Once in the body, it is rapidly converted to its active form, ceftaroline. The synthesis of this compound is a multi-step process. A general overview of a patented synthesis route is provided below.

Synthetic Pathway Overview

The synthesis involves the creation of the core cephalosporin structure followed by the addition of the characteristic side chains that confer its unique antimicrobial activity and the phosphono group that makes it a prodrug. One patented method involves the following key steps:

-

Preparation of the Cephalosporin Core: The synthesis often starts with a readily available cephalosporanic acid precursor.

-

Side Chain Attachment: The C-7 side chain, which is crucial for its antibacterial spectrum, is attached.

-

Thioether Adduct Formation: The C-3 side chain, which contributes to its anti-MRSA activity, is introduced.

-

Phosphorylation: The final step involves the addition of the phosphono group to create the fosamil prodrug.

References

- 1. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. jmilabs.com [jmilabs.com]

The Conversion of Ceftaroline Fosamil to Ceftaroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic administered intravenously as a prodrug.[1][2][3] Its clinical efficacy is dependent on its rapid and complete conversion to the biologically active metabolite, ceftaroline.[4][5] This technical guide provides an in-depth examination of the biochemical transformation of this compound, detailing the enzymatic processes, pharmacokinetic profile, and analytical methodologies used for its characterization. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound (brand names Teflaro, Zinforo) is a vital therapeutic agent with potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. As a water-soluble N-phosphono prodrug, it is specifically designed for intravenous administration, overcoming the poor solubility of its active form, ceftaroline. Following administration, plasma phosphatases rapidly hydrolyze the prodrug, releasing active ceftaroline into circulation to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. Understanding the kinetics and mechanism of this conversion is critical for optimizing dosing regimens and ensuring therapeutic success.

Biochemical Conversion Pathway

The transformation of this compound into its active form is a one-step enzymatic hydrolysis reaction. The phosphono group, which enhances the drug's solubility for formulation, is cleaved by ubiquitous plasma phosphatase enzymes. This conversion is rapid and extensive, ensuring that the active compound, ceftaroline, becomes quickly available in systemic circulation following intravenous infusion.

The active ceftaroline is subsequently metabolized to a lesser extent into ceftaroline M-1, a microbiologically inactive, open-ring metabolite, through the hydrolysis of the β-lactam ring.

Pharmacokinetics

The pharmacokinetic profile of ceftaroline is linear and dose-proportional. Following intravenous administration of this compound, the prodrug is rapidly and completely converted to ceftaroline. The active drug exhibits a relatively low volume of distribution and is primarily eliminated by the kidneys.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for ceftaroline in healthy adults following a 600 mg intravenous infusion.

| Parameter | Value | Reference(s) |

| Peak Plasma Concentration (Cmax) | 18.1 - 21.3 mcg/mL | |

| Time to Peak (Tmax) | ~1 hour (end of infusion) | |

| Plasma Protein Binding | ~20% | |

| Volume of Distribution (Vd) | 20.3 L | |

| Elimination Half-Life (t½) | ~2.6 hours | |

| Renal Clearance | 93.5 - 118.9 mL/min | |

| Excretion | ~88% in urine, ~6% in feces |

Experimental Protocols: Quantification in Plasma

The quantification of ceftaroline and its prodrug in biological matrices is essential for pharmacokinetic and stability studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method.

Methodology: HPLC-UV for Ceftaroline Quantification

This protocol is based on established methods for determining ceftaroline concentrations in human plasma.

-

Sample Preparation:

-

Prepare a stock solution of ceftaroline dihydrochloride (1 mg/mL) in a water:methanol (1:1, v/v) mixture.

-

Generate working solutions by diluting the stock solution with water to create a range of concentrations (e.g., 2.5 to 400 µg/mL).

-

Prepare standard calibration samples by mixing 100 µL of each working solution with 900 µL of drug-free human plasma. This yields final plasma concentrations for the calibration curve (e.g., 0.25 to 40 µg/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.

-

For sample analysis, subject plasma samples (standards, QCs, and unknowns) to protein precipitation by adding an organic solvent (e.g., acetonitrile), vortexing, and centrifuging to separate the supernatant.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Symmetry C18 (5 µm, 4.6 x 150 mm) or equivalent reverse-phase column.

-

Mobile Phase: An isocratic mixture of ammonium dihydrogen phosphate buffer and acetonitrile (e.g., 85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 7-20 µL.

-

Detection: UV detection at a wavelength determined by spectral analysis (e.g., 214-243 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of ceftaroline against the known concentrations of the standard samples.

-

Determine the concentration of ceftaroline in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.

-

Conclusion

The efficient and rapid conversion of the prodrug this compound to its active form, ceftaroline, by plasma phosphatases is a cornerstone of its clinical utility. This biotransformation ensures high bioavailability of the active antibiotic immediately following intravenous administration. The subsequent metabolism to an inactive compound and primary renal excretion pathway define its pharmacokinetic profile. The analytical methods detailed herein, particularly HPLC-UV, provide a reliable framework for the continued study and clinical monitoring of this important fifth-generation cephalosporin, aiding in drug development and therapeutic optimization.

References

An In-Depth Technical Guide to the Initial In Vitro Studies of Ceftaroline Fosamil Activity

For Researchers, Scientists, and Drug Development Professionals

Ceftaroline fosamil is a novel, broad-spectrum cephalosporin antibiotic. It is administered as a prodrug, which is rapidly converted in the body by plasma phosphatases to its active metabolite, ceftaroline.[1][2][3] Ceftaroline has demonstrated potent in vitro bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[4][5] Notably, it is the first cephalosporin approved in the United States with activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP). This guide provides a detailed overview of the core in vitro studies that characterized the initial activity and mechanism of this significant antimicrobial agent.

Mechanism of Action: PBP Inhibition

Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. It binds to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis. This inhibition leads to cell lysis and death.

The unique and defining feature of ceftaroline is its high binding affinity for modified PBPs that confer resistance to other β-lactams. Specifically, it binds with high affinity to PBP2a in MRSA, the protein encoded by the mecA gene that is responsible for methicillin resistance. This strong interaction allows ceftaroline to effectively inhibit cell wall synthesis in MRSA. Furthermore, ceftaroline exhibits a strong affinity for PBP2x and PBP2b in S. pneumoniae, which are key targets in penicillin-resistant strains.

References

- 1. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Multistep Resistance Development Studies of Ceftaroline in Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Ceftaroline Fosamil: A Technical Review of its Antibacterial Spectrum

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ceftaroline fosamil is a fifth-generation cephalosporin with a broad spectrum of activity against clinically significant Gram-positive and Gram-negative bacteria. Notably, it is the first cephalosporin approved in the United States with activity against methicillin-resistant Staphylococcus aureus (MRSA). This document provides an in-depth technical review of ceftaroline's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation. Quantitative susceptibility data are summarized, and key pathways and workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction

This compound is a parenteral prodrug that is rapidly converted in vivo by plasma phosphatases to its biologically active form, ceftaroline.[1][2][3] It was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][4] The clinical efficacy of ceftaroline is rooted in its potent in vitro activity against a wide array of pathogens, including multidrug-resistant (MDR) strains of Streptococcus pneumoniae and, uniquely among cephalosporins, MRSA. Its spectrum also covers common Gram-negative organisms, although it is not active against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae or most non-fermentative bacilli like Pseudomonas aeruginosa.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through binding to essential penicillin-binding proteins (PBPs), which are enzymes critical for the transpeptidation step in peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.

Ceftaroline's expanded activity against resistant Gram-positive organisms is due to its high affinity for specific PBPs that are altered in these strains.

-

Activity against MRSA: The primary mechanism of methicillin resistance in S. aureus is the expression of PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics. Ceftaroline is unique in its ability to bind to PBP2a with high affinity. Recent studies have revealed that ceftaroline binds to an allosteric site on PBP2a, which induces a conformational change that opens the closed active site. This allows a second ceftaroline molecule to bind covalently to the now-accessible active site, effectively inhibiting the enzyme.

-

Activity against Streptococcus pneumoniae: Ceftaroline demonstrates potent activity against S. pneumoniae, including strains resistant to penicillin and other cephalosporins, by maintaining a high affinity for mutable PBPs such as PBP2x, PBP1a, and PBP2b.

Antibacterial Spectrum: In Vitro Activity

The following tables summarize the in vitro activity of ceftaroline against a range of clinically relevant bacterial isolates, as determined by minimum inhibitory concentration (MIC) testing. Data are presented as MIC50 (the concentration required to inhibit 50% of isolates), MIC90 (the concentration required to inhibit 90% of isolates), and the overall MIC range.

Gram-Positive Pathogens

Ceftaroline demonstrates potent and broad activity against Gram-positive organisms, which are its primary therapeutic targets.

Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus

| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| S. aureus (All) | 8469 | --- | 0.5 | 1 | |

| S. aureus (All) | 61045 | 0.015–64 | 0.5 | 1 | |

| Methicillin-Susceptible (MSSA) | 4016 | --- | 0.25 | 0.25 | |

| Methicillin-Susceptible (MSSA) | 25208 | 0.015–2 | 0.25 | 0.25 | |

| Methicillin-Resistant (MRSA) | 4453 | --- | 1 | 1 | |

| Methicillin-Resistant (MRSA) | 35837 | 0.015–64 | 0.5 | 2 | |

| Methicillin-Resistant (MRSA) | --- | 0.125-2 | --- | 0.5-2 | |

| Vancomycin-Intermediate (VISA) | --- | 0.25-4 | --- | 2 |

| Hetero-VISA (hVISA) | 100 | 0.25-4 | --- | 2 | |

Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae

| Organism (Resistance Phenotype) | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| S. pneumoniae (All) | 3593 | --- | 0.015 | 0.12 | |

| Penicillin-Resistant | --- | --- | --- | ≤0.5 | |

| Ceftriaxone-Nonsusceptible | 1419 | --- | 0.25 | 0.25 | |

| Multidrug-Resistant (MDR) | 4454 | --- | 0.12 | 0.25 | |

| Extensively Drug-Resistant (XDR) | 1708 | --- | 0.25 | 0.25 |

| Cefotaxime-Resistant | 120 | 0.125-2 | --- | 0.5 | |

Table 3: In Vitro Activity of Ceftaroline against Other Gram-Positive Pathogens

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Streptococcus pyogenes | --- | --- | ≤0.015 | |

| Streptococcus agalactiae | --- | --- | 0.03 | |

| Viridans Group Streptococci | --- | --- | 0.035 |

| Coagulase-Negative Staphylococci (MR) | --- | --- | 0.5 | |

Gram-Negative Pathogens

Ceftaroline's activity against Gram-negative bacteria is comparable to that of third-generation cephalosporins like ceftriaxone. It is effective against many common respiratory and enteric pathogens but lacks activity against ESBL-producing organisms and P. aeruginosa.

Table 4: In Vitro Activity of Ceftaroline against Common Gram-Negative Pathogens

| Organism | % Susceptible | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Haemophilus influenzae | 100% | --- | ≤0.015 | 0.03 | |

| Moraxella catarrhalis | --- | --- | 0.12 | 0.25 | |

| Escherichia coli | 92.2% | --- | ≤0.12 | 0.5 | |

| Klebsiella pneumoniae | 94.1% | --- | 0.12 | 0.5 | |

| Proteus mirabilis | 97.7% | --- | 0.25 | 0.5 | |

| Enterobacter spp. | --- | --- | --- | ≥4 |

| Pseudomonas aeruginosa | --- | --- | --- | ≥4 | |

Experimental Protocols: Antimicrobial Susceptibility Testing

The quantitative data presented in this review were primarily generated using standardized antimicrobial susceptibility testing methods. The reference method cited in the majority of studies is the broth microdilution technique, performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07-A10)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a saline or broth medium. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each test well.

-

Antimicrobial Dilution: A serial two-fold dilution of ceftaroline is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus spp., the broth is supplemented with 2.5-5% lysed horse blood. For Haemophilus spp., Haemophilus Test Medium (HTM) is used.

-

Inoculation: A multi-well microtiter plate is prepared where each well contains a specific concentration of ceftaroline. The standardized bacterial inoculum is added to each well. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism. This is assessed by visual inspection of the microtiter plate.

Quality Control: Concurrent testing of specific quality control (QC) strains, such as S. aureus ATCC 29213 and E. coli ATCC 25922, is performed to ensure the accuracy and reproducibility of the test results.

Conclusion

This compound is a significant addition to the antimicrobial armamentarium, distinguished by its bactericidal activity against MRSA and resistant Streptococcus pneumoniae. Its mechanism of action, involving high-affinity binding to essential PBPs including the allosterically-activated PBP2a in MRSA, underpins this expanded spectrum. In vitro surveillance data consistently demonstrate its potent activity against key Gram-positive pathogens and many common Gram-negative bacteria associated with skin infections and pneumonia. While its utility against Gram-negative organisms is limited by β-lactamase susceptibility, ceftaroline remains a valuable therapeutic option, particularly for empirical treatment of infections where resistant Gram-positive pathogens are suspected.

References

- 1. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Ceftaroline against Gram-Positive and Gram-Negative Pathogens Isolated from Patients in Canadian Hospitals in 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound: a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceftaroline fosamil binding affinity for penicillin-binding protein 2a (PBP2a)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This unique capability among cephalosporins is primarily attributed to its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance. This technical guide provides an in-depth analysis of the binding affinity of ceftaroline for PBP2a, detailing the underlying molecular mechanisms, quantitative binding data, and the experimental protocols used for these assessments.

Mechanism of Action: Allosteric Modulation and Covalent Inhibition

The interaction between ceftaroline and PBP2a is a sophisticated, multi-step process involving both allosteric modulation and covalent modification. Unlike traditional beta-lactams that are largely ineffective against PBP2a due to its closed active site, ceftaroline employs a novel mechanism[1][2][3]:

-

Allosteric Binding: A molecule of ceftaroline first binds to an allosteric site on PBP2a, located approximately 60 Å from the active site[4][5].

-

Conformational Change: This allosteric binding event induces a conformational change in the PBP2a structure. This change opens up the otherwise constricted active site, making it accessible.

-

Active Site Binding and Acylation: A second molecule of ceftaroline can then bind to the now-open active site. This is followed by the covalent acylation of the active site serine residue (Ser403), which inactivates the enzyme and ultimately inhibits bacterial cell wall synthesis.

This allosteric mechanism is a key determinant of ceftaroline's efficacy against MRSA.

Quantitative Binding Affinity Data

The binding affinity of ceftaroline for PBP2a has been quantified using various experimental methods, primarily through the determination of the 50% inhibitory concentration (IC50). The following tables summarize the available quantitative data for wild-type and mutant PBP2a.

Table 1: Binding Affinity of Ceftaroline and Comparator β-Lactams for Wild-Type PBP2a

| Compound | S. aureus Strain(s) | IC50 (µg/mL) | Fold-Higher Affinity vs. Comparators | Reference(s) |

| Ceftaroline | Methicillin-resistant S. aureus (MRSA) | 0.01 - 1 | Up to 256-fold | |

| Ceftriaxone | MRSA | >128 | - | |

| Cefotaxime | MRSA | >128 | - | |

| Oxacillin | MRSA | >128 | - | |

| Penicillin G | MRSA | >128 | - |

Table 2: Impact of PBP2a Mutations on Ceftaroline Binding Affinity

| PBP2a Mutation | S. aureus Isolate | Ceftaroline MIC (mg/L) | Ceftaroline IC50 (µM) | Reference(s) |

| Wild-Type | TMHS-5007 background | 0.5 | 1.5 | |

| Y446N | TMHS-4519 | 1.5 | >500 | |

| E447K | Not specified | 4 | Not specified | |

| Y446N + E447K | TMHS-5007 | >32 | >500 | |

| E239K (allosteric site) | TMHS-5007 | Not specified | 3.0 (2-fold reduction in IC50) |

Experimental Protocols

Expression and Purification of Recombinant PBP2a

The production of soluble, recombinant PBP2a is a prerequisite for in vitro binding assays. The following is a generalized protocol based on established methods.

1. Gene Cloning and Expression Vector Construction:

-

The mecA gene, encoding PBP2a, is amplified from an MRSA strain (e.g., COL) via PCR. To enhance solubility, the N-terminal membrane-anchoring domain is often truncated.

-

The amplified gene is then cloned into a suitable expression vector, such as pET-24a or pGEX, which may include tags like His-tag or GST-tag for purification.

2. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Bacterial cultures are grown at 37°C to an optimal density (OD600 of ~0.6).

-

Protein expression is induced with an appropriate inducer, typically isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to promote proper protein folding and solubility.

3. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

Cell lysis is achieved through methods such as sonication or high-pressure homogenization.

-

The soluble protein fraction is separated from cell debris by centrifugation.

-

The tagged PBP2a is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).

-

The purified protein is dialyzed against a suitable storage buffer and the concentration is determined.

Bocillin-FL Competition Assay for IC50 Determination

This assay is a widely used method to determine the binding affinity of unlabeled β-lactams by measuring their ability to compete with a fluorescently labeled penicillin, Bocillin-FL, for binding to PBP2a.

Materials:

-

Purified recombinant PBP2a

-

Bocillin-FL (fluorescent penicillin)

-

Ceftaroline and other test β-lactams

-

Assay Buffer (e.g., phosphate-buffered saline, PBS)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Incubation with Inhibitor: In a series of microcentrifuge tubes, a constant concentration of purified PBP2a (e.g., 1 µM) is incubated with serially diluted concentrations of ceftaroline (or other test compounds) for a defined period (e.g., 30 minutes) at room temperature to allow for binding. A control reaction with no inhibitor is also prepared.

-

Labeling with Bocillin-FL: A fixed concentration of Bocillin-FL is added to each reaction tube and incubated for another set period (e.g., 30 minutes) at room temperature. Bocillin-FL will bind to the PBP2a active sites that are not occupied by the test compound.

-

Quenching and Denaturation: The reaction is stopped by the addition of SDS-PAGE sample buffer. The samples are then heated to denature the proteins.

-

SDS-PAGE and Fluorescence Detection: The samples are separated by SDS-PAGE. The gel is then visualized using a fluorescence scanner to detect the fluorescent signal from the Bocillin-FL bound to PBP2a.

-

Data Analysis: The fluorescence intensity of the PBP2a band in each lane is quantified. The percentage of inhibition is calculated relative to the control lane (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Allosteric activation and subsequent inhibition of PBP2a by ceftaroline.

Caption: Workflow for determining IC50 using the Bocillin-FL competition assay.

Conclusion

The potent anti-MRSA activity of ceftaroline is fundamentally linked to its high binding affinity for PBP2a, which is achieved through a unique allosteric mechanism. The quantitative data presented, primarily in the form of IC50 values, consistently demonstrate the superior binding of ceftaroline to PBP2a compared to other β-lactams. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate the binding kinetics of novel antimicrobial agents against this critical resistance determinant. Further research to elucidate the specific kinetic and thermodynamic parameters of ceftaroline's interaction with both the allosteric and active sites of PBP2a will provide a more complete understanding of its mechanism of action and aid in the development of next-generation antibiotics.

References

- 1. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the mechanism of ceftaroline-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: an Achilles’ Heel of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Ceftaroline Fosamil: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftaroline fosamil is an advanced, fifth-generation cephalosporin antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It is a prodrug that is rapidly converted in the plasma to its active metabolite, ceftaroline.[3][4] What sets ceftaroline apart is its potent bactericidal activity against a broad spectrum of pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[5] This unique efficacy stems from its high binding affinity to modified penicillin-binding proteins (PBPs), such as PBP2a in MRSA, which are responsible for resistance to other β-lactam antibiotics. This document provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftaroline, detailed experimental methodologies, and the mechanisms underpinning its potent antibacterial action.

Pharmacokinetics

Ceftaroline generally exhibits linear and predictable pharmacokinetics following intravenous administration.

Absorption and Distribution

This compound is administered exclusively via intravenous infusion. As a prodrug, it is rapidly and completely hydrolyzed by plasma phosphatases into the active form, ceftaroline. Ceftaroline exhibits low plasma protein binding, approximately 20%, and has a median volume of distribution of about 20.3 L, suggesting distribution primarily within the extracellular fluid.

Metabolism and Excretion

Ceftaroline undergoes minimal metabolism. A small fraction of the active ceftaroline is hydrolyzed, breaking the β-lactam ring to form an inactive metabolite, ceftaroline-M-1. Importantly, in vitro studies have shown that ceftaroline does not significantly inhibit or induce major cytochrome P450 (CYP450) isoenzymes, indicating a low potential for drug-drug interactions via these pathways.

The primary route of elimination is renal, with approximately 88% of a dose excreted in the urine and 6% in feces. In healthy adults with normal renal function, ceftaroline has a terminal half-life of approximately 2.5 to 2.6 hours.

Pharmacokinetics in Special Populations

Dosage adjustments are necessary for patients with impaired renal function. For patients with moderate renal impairment (Creatinine Clearance [CrCl] >30 to ≤50 mL/min), the dose is reduced. Further reductions are required for severe impairment (CrCl ≥15 to ≤30 mL/min) and for patients with end-stage renal disease (ESRD, CrCl <15 mL/min), including those on hemodialysis. In elderly patients (≥65 years), modest alterations in pharmacokinetic parameters have been observed, which are primarily attributed to age-related declines in renal function.

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference |

| Administration | Intravenous Infusion | |

| Prodrug Conversion | Rapid and complete hydrolysis by plasma phosphatases | |

| Protein Binding | ~20% | |

| Volume of Distribution (Vd) | 20.3 L (Median) | |

| Metabolism | Minimal; conversion to inactive ceftaroline-M-1 | |

| CYP450 Interaction | No significant inhibition or induction | |

| Primary Elimination Route | Renal | |

| Excretion | ~88% in urine, ~6% in feces | |

| Half-life (t½) | ~2.6 hours (in healthy adults) | |

| Cmax (600 mg, 1-hr infusion) | ~20 mg/L |

Pharmacodynamics

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline's bactericidal effect is achieved by inhibiting the synthesis of the bacterial cell wall. It binds to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis. The inhibition of this process leads to a weakened cell wall and subsequent cell lysis.

Ceftaroline's potent activity against resistant Gram-positive pathogens is due to its high affinity for specific PBPs. It binds with high affinity to PBP2a, the protein encoded by the mecA gene that confers resistance in MRSA. It also demonstrates strong binding to PBP2x and PBP1a, which are associated with resistance in Streptococcus pneumoniae. A unique feature of ceftaroline's interaction with PBP2a is its ability to bind to an allosteric site, which induces a conformational change that opens the closed active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme.

Spectrum of Activity and PK/PD Indices

Ceftaroline has a broad spectrum of activity that includes key Gram-positive and Gram-negative pathogens. It is particularly effective against:

-

Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant [MRSA])

-

Streptococcus pneumoniae (including penicillin-resistant and multidrug-resistant strains)

-

Streptococcus pyogenes

-

Streptococcus agalactiae

-

Haemophilus influenzae

-

Moraxella catarrhalis

-

Escherichia coli

-

Klebsiella pneumoniae

The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of ceftaroline, like other β-lactams, is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting organism.

Quantitative Pharmacodynamic Data

| Parameter | Value | Reference |

| PK/PD Efficacy Index | %fT > MIC (Time above Minimum Inhibitory Concentration) | |

| PK/PD Target for S. aureus | ~26-35% fT > MIC for stasis/-1 log kill | |

| PK/PD Target for S. pneumoniae | ~39-44% fT > MIC for stasis | |

| MIC90 for MRSA | 1-2 mg/L | |

| MIC90 for S. pneumoniae | ≤0.5 mg/L (including resistant strains) | |

| MIC90 for S. pyogenes | ≤0.03 mg/L |

Experimental Protocols and Methodologies

Pharmacokinetic Study Protocol (Phase I Example)

-

Objective: To determine the single- and multiple-dose pharmacokinetics of this compound in healthy adult subjects.

-

Design: A randomized, placebo-controlled, double-blind study.

-

Population: Healthy adult volunteers with normal renal function.

-

Methodology:

-

Dosing: Subjects receive a single intravenous infusion of this compound (e.g., 600 mg) or placebo over 60 minutes. For multiple-dose evaluation, subjects receive infusions every 12 hours for a specified period (e.g., 7-14 days).

-

Sampling: Serial blood samples are collected at predefined time points (e.g., pre-infusion, end of infusion, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

-

Bioanalysis: Plasma and urine concentrations of this compound, active ceftaroline, and ceftaroline-M-1 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t½, Vd, CL) are calculated using non-compartmental analysis. Population PK modeling may be used to identify sources of variability.

-

In Vitro Pharmacodynamic Model Protocol

-

Objective: To determine the %fT > MIC target of ceftaroline required for bacteriostatic and bactericidal activity against specific pathogens (e.g., S. aureus).

-

Design: A one-compartment in vitro infection model (e.g., a dilutional model).

-

Methodology:

-

Model Setup: A central reservoir containing bacterial culture in growth medium is inoculated with a standardized bacterial suspension (e.g., 106 CFU/mL).

-

Drug Simulation: A computer-controlled syringe pump infuses ceftaroline into the model and fresh medium is infused to simulate the elimination half-life observed in humans (e.g., 2.5 hours). Multiple dosing regimens are simulated to achieve a range of %fT > MIC exposures (e.g., 0-100% of the dosing interval).

-

Sampling: Samples are collected from the model at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96 hours) to determine bacterial density (CFU/mL) via quantitative culture.

-

Data Analysis: The change in log10 CFU/mL over time is plotted against the simulated %fT > MIC. A sigmoid Emax model is used to determine the %fT > MIC required for specific endpoints (e.g., stasis, 1-log kill, 2-log kill).

-

In Vivo Pharmacodynamic Model Protocol (Neutropenic Murine Thigh Model)

-

Objective: To determine the in vivo PK/PD targets for ceftaroline against key pathogens.

-

Design: A neutropenic murine thigh infection model.

-

Methodology:

-

Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the target organism (e.g., S. aureus or S. pneumoniae).

-

Treatment: Two hours post-infection, treatment is initiated. Groups of mice receive various doses and schedules of this compound subcutaneously or intravenously to mimic human-equivalent exposures.

-

Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the infected thighs are homogenized for quantitative bacterial culture (CFU/thigh).

-

Data Analysis: The relationship between the drug exposure measure (%fT > MIC) and the change in bacterial count over 24 hours is modeled to determine the exposure required for a net static effect or a 1-log10 CFU reduction.

-

Resistance Mechanisms

While ceftaroline is robust against many common β-lactam resistance mechanisms, resistance can emerge. The primary mechanism of ceftaroline resistance in S. aureus involves specific amino acid-altering mutations within the PBP2a protein, particularly in the allosteric or transpeptidase domains. These mutations can reduce the binding affinity of ceftaroline, thereby decreasing its inhibitory activity. In some cases, overexpression of other PBPs, like PBP4, which is not inhibited by ceftaroline, may provide an alternative pathway for cell wall synthesis when PBP2a is inhibited.

Conclusion

This compound possesses a unique and advantageous pharmacokinetic and pharmacodynamic profile. Its rapid conversion to the active moiety, low protein binding, and predictable renal clearance simplify its clinical application. The cornerstone of its utility is its potent bactericidal activity, driven by its high affinity for essential PBPs in both susceptible and highly resistant Gram-positive bacteria, including MRSA and MDRSP. The established PK/PD target of %fT > MIC provides a clear therapeutic goal for dosing regimen design, including adjustments for patients with renal impairment. A thorough understanding of these PK/PD principles, the methodologies used to derive them, and the potential for resistance is critical for optimizing the use of this important antibiotic in the face of evolving bacterial threats.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ceftaroline Fosamil's Activity Against Gram-Positive and Gram-Negative Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is an advanced-generation cephalosporin with a broad spectrum of activity against clinically important Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of its in vitro activity, mechanism of action, and the experimental protocols used to evaluate its efficacy. Notably, ceftaroline exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae, addressing critical areas of unmet medical need. Its activity against common Gram-negative organisms is also significant, although it has limitations against certain resistant phenotypes. This document synthesizes quantitative data from major surveillance programs, details standardized testing methodologies, and illustrates key biological and experimental pathways.

Introduction

This compound is a parenteral cephalosporin approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP)[1][2][3]. Upon intravenous administration, the prodrug, this compound, is rapidly converted by plasma phosphatases into its bioactive form, ceftaroline[4][5]. Ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics. What distinguishes ceftaroline is its high affinity for modified penicillin-binding proteins (PBPs), particularly PBP2a in MRSA, which is responsible for resistance to most other β-lactams.

Mechanism of Action

The primary mechanism of action for ceftaroline, like other β-lactam antibiotics, is the inhibition of the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved by binding to and inactivating PBPs.

Activity Against Gram-Positive Pathogens (MRSA)

The exceptional activity of ceftaroline against MRSA is attributed to its unique ability to bind with high affinity to PBP2a, which is encoded by the mecA gene. Most β-lactams are ineffective against MRSA because PBP2a has a low affinity for them. Ceftaroline, however, binds to an allosteric site on PBP2a, which induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the protein's transpeptidase activity. This dual-binding mechanism effectively shuts down cell wall synthesis, leading to bacterial cell death.

References

- 1. dovepress.com [dovepress.com]

- 2. jmilabs.com [jmilabs.com]

- 3. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceftaroline: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Susceptibility Testing Methods for Ceftaroline Fosamil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin with potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP). Accurate in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and drug development. These application notes provide detailed protocols for the principal methods of ceftaroline susceptibility testing: broth microdilution, disk diffusion, and gradient diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Susceptibility Testing Methods

Standardized methods for determining the in vitro susceptibility of bacteria to ceftaroline include:

-

Broth Microdilution: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered the gold standard for susceptibility testing.

-

Disk Diffusion (Kirby-Bauer): This qualitative or semi-quantitative method involves placing antibiotic-impregnated disks on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.

-

Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.

Data Presentation: Ceftaroline In Vitro Activity

The following tables summarize the in vitro activity of ceftaroline against key clinical isolates. Data is compiled from various surveillance studies and presented as MIC distributions and zone diameter interpretive criteria.

Table 1: In Vitro Activity of Ceftaroline against Staphylococcus aureus

| Organism (n) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (CLSI/EUCAST) |

| Methicillin-Susceptible S. aureus (MSSA) | ≤0.015 - 1 | 0.25 | 0.25 | 100% / 100%[1][2] |

| Methicillin-Resistant S. aureus (MRSA) | ≤0.015 - >32 | 0.5 - 1 | 1 - 2 | 89.3% - 98.6% / 93.9%[1][2][3] |

| All S. aureus | ≤0.015 - >64 | 0.25 - 0.5 | 1 | 93.7% - 98.0% / 93.7% |

Table 2: In Vitro Activity of Ceftaroline against Streptococcus pneumoniae

| Organism (n) | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | % Susceptible (CLSI) |

| All S. pneumoniae | ≤0.015 - 2 | ≤0.015 - 0.03 | 0.12 - 0.25 | 98.7% - 100% |

| Penicillin-Susceptible S. pneumoniae | ≤0.015 - 0.12 | ≤0.008 | 0.015 | >99.9% |

| Penicillin-Intermediate S. pneumoniae | ≤0.015 - 0.5 | 0.03 | 0.12 | 100% |

| Penicillin-Resistant S. pneumoniae | ≤0.015 - 2 | 0.12 | 0.25 | 100% |

| Multidrug-Resistant S. pneumoniae | ≤0.015 - 0.5 | 0.06 - 0.12 | 0.25 | 100% |

Table 3: CLSI and EUCAST Breakpoints for Ceftaroline

| Organism | Method | CLSI Breakpoints (μg/mL or mm) | EUCAST Breakpoints (μg/mL or mm) |

| Staphylococcus aureus | MIC (μg/mL) | S ≤1, SDD 2-4, R ≥8 | S ≤1, R >1 |

| Disk Diffusion (30 µg disk) | S ≥25, SDD 20-24, R ≤19 | - | |

| Disk Diffusion (5 µg disk) | - | S ≥20, R <20 | |

| Streptococcus pneumoniae (non-meningitis) | MIC (μg/mL) | S ≤0.5, I 1, R ≥2 | S ≤0.25, R >0.25 |

| Disk Diffusion (30 µg disk) | S ≥25, I 22-24, R ≤21 | - |

S=Susceptible, SDD=Susceptible-Dose Dependent, I=Intermediate, R=Resistant

Experimental Protocols

Detailed methodologies for the key in vitro susceptibility tests for ceftaroline are provided below. These protocols are based on CLSI and EUCAST guidelines.

Protocol 1: Broth Microdilution MIC Testing (CLSI M07-A10)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline.

Materials:

-

Ceftaroline analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

-

Quality control strains (e.g., S. aureus ATCC 29213, S. pneumoniae ATCC 49619)

Procedure:

-

Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline at a concentration of 1000 µg/mL in a suitable solvent. Further dilutions are made in CAMHB.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the ceftaroline stock solution across the wells to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

The final volume in each well after adding the inoculum will be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.

Protocol 2: Disk Diffusion Susceptibility Testing (CLSI M02-A13 / EUCAST Method)

This protocol describes the standardized disk diffusion method for assessing ceftaroline susceptibility.

Materials:

-

Ceftaroline disks (30 µg for CLSI, 5 µg for EUCAST)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Quality control strains (e.g., S. aureus ATCC 25923)

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Allow ceftaroline disks to equilibrate to room temperature before opening the container.

-

Aseptically apply the disks to the surface of the inoculated agar plate.

-

Ensure firm contact between the disk and the agar. Do not move the disk once it has been placed.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

Interpret the results as susceptible, intermediate/susceptible-dose dependent, or resistant based on the established zone diameter breakpoints (see Table 3).

-

Protocol 3: Gradient Diffusion (E-test)

This method provides a quantitative MIC value through the use of a predefined antibiotic gradient on a plastic strip.

Materials:

-

Ceftaroline E-test strips

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Quality control strains

Procedure:

-

Inoculum Preparation and Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

-

Application of E-test Strip:

-

Allow the E-test strips to reach room temperature.

-

Aseptically apply the strip to the agar surface with the MIC scale facing upwards.

-

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results:

-

An elliptical zone of inhibition will form around the strip.

-

Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described susceptibility testing methods.

References

Application Notes and Protocols: Utilizing Ceftaroline Fosamil in a Murine Pneumonia Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, is a fifth-generation cephalosporin with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[1][2] This document provides detailed application notes and protocols for the use of this compound in a murine pneumonia infection model, a critical tool for preclinical evaluation of its efficacy. The protocols and data presented are primarily based on established neutropenic murine lung infection models used to study antistaphylococcal agents.[3][4]

Mechanism of Action

Ceftaroline exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis. Its high affinity for PBP2a is a key factor in its activity against MRSA.

Experimental Protocols

Murine Pneumonia Model: Staphylococcus aureus

This protocol is adapted from studies evaluating the efficacy of this compound against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) in an immunocompromised murine model.

a. Animal Model and Immunosuppression:

-

Animals: Specific pathogen-free, female ICR mice (or similar strains like BALB/c) weighing 22-25g are commonly used.

-

Immunosuppression: To induce neutropenia, mice are treated with cyclophosphamide. A typical regimen involves intraperitoneal injections of 150 mg/kg of body weight four days prior to infection and 100 mg/kg one day before infection. This renders the mice profoundly neutropenic (<100 neutrophils/mm³), mimicking conditions in immunocompromised patients.

b. Bacterial Strain Preparation:

-

Isolates: Clinical isolates of MSSA and MRSA with known ceftaroline minimum inhibitory concentrations (MICs) are utilized.

-

Culture: Strains are subcultured from frozen stocks onto Trypticase soy agar with 5% sheep blood and incubated. Following this, they are grown in Mueller-Hinton broth to the mid-logarithmic phase.

-

Inoculum Preparation: The bacterial suspension is centrifuged, washed, and resuspended in normal saline. The final inoculum is adjusted to the desired concentration (e.g., 10⁸ CFU/mL) using spectrophotometry.

c. Induction of Pneumonia:

-

Anesthesia: Mice are anesthetized using isoflurane or a similar anesthetic agent.

-

Intranasal Inoculation: A 50 µL aliquot of the prepared bacterial suspension is administered intranasally to each mouse. This method reliably establishes a pulmonary infection.

d. This compound Administration:

-

Drug Preparation: Commercially available this compound for injection is reconstituted according to the manufacturer's instructions.

-

Treatment Initiation: Therapy is typically initiated 2-3 hours post-infection.

-

Administration: Doses are administered subcutaneously in a volume of 0.2 mL.

-

Dosing Regimens:

-

Dose-Ranging Studies: A range of doses (e.g., 0.5 to 75 mg/kg/day) are administered to determine the dose-response relationship.

-

Human-Simulated Regimen: To mimic human exposure of a 600 mg intravenous dose every 12 hours, a specific murine regimen is used. An example regimen consists of two subcutaneous doses: 11 mg/kg at the start of therapy, followed by 0.25 mg/kg 6.5 hours later.

-

e. Efficacy Evaluation:

-

Sample Collection: At 24 hours post-treatment initiation, mice are euthanized. The lungs are aseptically harvested.

-

Bacterial Load Quantification: Lungs are homogenized in normal saline. The homogenate is serially diluted and plated on appropriate agar plates.

-

Data Analysis: Colony-forming units (CFU) are counted after incubation, and the bacterial density per gram of lung tissue is calculated. The efficacy is determined by the change in log₁₀ CFU/g compared to untreated controls at the start of therapy (0-hour controls).

Pharmacokinetic Analysis

a. Sample Collection:

-

Serum: Following administration of single or human-simulated doses, blood is collected via cardiac puncture at various time points. Serum is separated by centrifugation.

-

Epithelial Lining Fluid (ELF): ELF is collected via bronchoalveolar lavage (BAL). The trachea is cannulated, and multiple aliquots of normal saline are instilled and immediately withdrawn.

b. Drug Concentration Measurement:

-

Serum and BAL fluid samples are analyzed for ceftaroline concentrations using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.

c. Protein Binding Determination:

-

Mouse serum with known concentrations of ceftaroline is subjected to ultrafiltration to separate free from protein-bound drug. The concentration in the ultrafiltrate represents the free drug concentration.

Data Presentation

The following tables summarize key quantitative data from murine pneumonia model studies with this compound.

| Parameter | Value | Reference |

| Mouse Strain | ICR (female) | |

| Immunosuppression | Cyclophosphamide | |

| Infection Route | Intranasal | |

| Pathogen | S. aureus (MSSA & MRSA) | |

| Treatment Route | Subcutaneous | |

| Treatment Duration | 24 hours |

Table 1: General Parameters of the Murine Pneumonia Model

| Parameter | Value | Notes |

| Serum Protein Binding | 31.4% ± 6.84% (at 50 µg/ml) 34.5% ± 9.96% (at 5 µg/ml) | Determined in mouse serum. |

| ELF to Serum Ratio | Concentrations in ELF were similar to serum concentrations. | Observed in both infected and uninfected animals. |

Table 2: Pharmacokinetic Parameters of Ceftaroline in Mice

| Pharmacodynamic Parameter | Required %fT>MIC | Notes |

| Stasis (No change in CFU) | 16% | Composite value against various S. aureus isolates. |

| 1-log₁₀ CFU Reduction | 41% | Composite value against various S. aureus isolates. |

| 1-log₁₀ CFU Reduction (Dose-ranging) | 17% to 43% | Required range to achieve a 1-log kill in dose-ranging studies. |

Table 3: Pharmacodynamic Targets for Ceftaroline against S. aureus in the Murine Lung Infection Model

| Regimen | Bacterial Reduction (log₁₀ CFU) | Pathogen |

| Human-Simulated (600 mg IV q12h) | 0.64 to 1.95 | Against 13 MRSA and 2 MSSA isolates. |

Table 4: Efficacy of Human-Simulated Ceftaroline Regimen

Visualizations

Caption: Workflow for Ceftaroline Efficacy Testing in a Murine Pneumonia Model.

Caption: Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship in Ceftaroline Therapy.

References

- 1. This compound for community-acquired bacterial pneumonia and acute bacterial skin and skin structure infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Efficacy of this compound in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ceftaroline Fosamil in Rabbit Endocarditis Models

These application notes provide a comprehensive overview of the use of ceftaroline fosamil in established rabbit models of infective endocarditis (IE), particularly against challenging pathogens like Staphylococcus aureus. The protocols and data are synthesized from key studies to guide researchers, scientists, and drug development professionals in designing and interpreting similar preclinical experiments.

Introduction

This compound is a novel, broad-spectrum cephalosporin prodrug that is converted in plasma to its active form, ceftaroline.[1] It exhibits potent bactericidal activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The rabbit endocarditis model is a robust and well-established preclinical tool used to evaluate the in vivo efficacy of new antimicrobial agents in a setting that mimics the pathophysiology of human endocarditis.[1][2] This model is crucial for assessing an antibiotic's ability to penetrate and sterilize infected cardiac vegetations. Studies utilizing this model have demonstrated that this compound is a highly active bactericidal agent and a promising therapeutic option for severe S. aureus infections, including those caused by MRSA and glycopeptide-intermediate S. aureus (GISA) strains.

Data Presentation

The following tables summarize the in vitro susceptibility of bacterial strains and the in vivo efficacy of this compound compared to other antibiotics in the rabbit endocarditis model.

Table 1: In Vitro Susceptibility of S. aureus Strains

This table presents the Minimum Inhibitory Concentrations (MICs) of various antibiotics against the Staphylococcus aureus strains used in a key comparative study.

| Strain | Phenotype | Ceftaroline MIC (mg/L) | Daptomycin MIC (mg/L) | Tigecycline MIC (mg/L) |

| S. aureus | MSSA | ≤1 | ≤1 | ≤1 |

| S. aureus | MRSA | ≤1 | ≤1 | ≤1 |

| S. aureus | GISA | ≤1 | ≤1 | ≤1 |

| Data sourced from Jacqueline et al., 2011. |

Table 2: In Vivo Efficacy in Rabbit Aortic Valve Endocarditis Model (4-Day Treatment)

This table summarizes the primary efficacy outcomes after a four-day treatment course in the rabbit model. Efficacy was measured by the mean bacterial count remaining in the aortic vegetations and the rate of complete sterilization.

| Pathogen Strain | Treatment Group | Mean Bacterial Count (log₁₀ CFU/g vegetation) | Vegetation Sterilization Rate (%) |

| MSSA | Untreated Controls | 9.89 | 0% |

| This compound | <2 (Sterile) | 100% | |

| Daptomycin | 3.31 | 62% | |

| Tigecycline | 7.93 | 0% | |

| MRSA | Untreated Controls | 10.14 | 0% |

| This compound | <2 (Sterile) | 100% | |

| Daptomycin | 2.87 | 57% | |

| Tigecycline | 8.52 | 0% | |

| GISA | Untreated Controls | 9.58 | 0% |

| This compound | <2 (Sterile) | 100% | |

| Daptomycin | <2 (Sterile) | 100% | |

| Tigecycline | 7.99 | 0% | |

| Data sourced from Jacqueline et al., 2011. |

Key Findings:

-

This compound demonstrated highly bactericidal activity, defined as a reduction of >5 log₁₀ CFU/g of vegetation, against MSSA, MRSA, and GISA strains.

-

Ceftaroline was the only drug to achieve 100% sterilization of infected vegetations for all three tested strains.

-

Ceftaroline's efficacy was superior to daptomycin in terms of vegetation sterilization for MSSA and MRSA strains and significantly better than the bacteriostatic agent tigecycline.

Experimental Protocols

The following is a detailed protocol for establishing a rabbit model of aortic valve endocarditis to test the efficacy of this compound, based on methodologies described in the literature.

Protocol 1: Rabbit Model of Aortic Valve Endocarditis

1. Animal Model:

- Species: Female New Zealand white rabbits.

- Weight: 2.2–2.5 kg.

- Housing: House animals in individual cages with free access to food and water, following institutional animal welfare guidelines.

2. Induction of Aortic Valve Endocarditis:

- Anesthetize the rabbit following a protocol approved by the institutional animal ethics committee.

- Surgically expose the right carotid artery.

- Introduce a sterile polyethylene catheter into the carotid artery and advance it through the aortic valve into the left ventricle to induce trauma to the valve leaflets. This trauma leads to the formation of sterile thrombotic vegetations.

- Secure the catheter in place and close the surgical site. The external end of the catheter can be used for subsequent bacterial inoculation.

3. Bacterial Inoculation:

- Prepare an inoculum of the desired S. aureus strain (e.g., MSSA, MRSA, GISA) in a sterile saline solution.

- 24-48 hours after the surgical procedure, inoculate the rabbits intravenously (e.g., via the marginal ear vein) with the bacterial suspension. A typical inoculum size is 10⁶ CFU.

4. Treatment Regimen:

- Begin antibiotic treatment 48 hours after bacterial inoculation.

- Randomly assign animals to different treatment groups:

- Control Group: No treatment.

- This compound Group: Administer a dose that simulates the human therapeutic regimen of 600 mg twice daily. This can be achieved through intramuscular (IM) or intravenous (IV) administration.

- Comparator Groups (e.g., Daptomycin, Tigecycline): Administer doses simulating their respective human therapeutic regimens (e.g., daptomycin at 6 mg/kg once daily).

- Continue the treatment for a specified duration, typically 4 days, to assess efficacy.

5. Efficacy Evaluation:

- At the end of the treatment period, euthanize the animals via an approved method (e.g., intravenous pentobarbital injection).

- Aseptically remove the heart and excise the aortic valve vegetations.

- Weigh the vegetations.

- Homogenize the vegetations in a sterile saline solution.

- Perform serial dilutions of the homogenate and plate onto appropriate agar media (e.g., Mueller-Hinton agar).

- Incubate the plates at 37°C for 48 hours.

- Count the resulting colonies and express the bacterial load as log₁₀ CFU per gram of vegetation. The lower limit of detection is typically around 2 log₁₀ CFU/g.

6. Statistical Analysis:

- Perform statistical analyses using appropriate software (e.g., GraphPad Prism). Compare the mean bacterial counts between the control and treatment groups using tests such as the Mann-Whitney U test or ANOVA. A P-value < 0.05 is typically considered significant.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships derived from the comparative efficacy data.

Caption: Experimental workflow for the rabbit infective endocarditis model.

Caption: Comparative efficacy of antibiotics against S. aureus in the model.

References

Application Note: Protocols for In Vitro Evaluation of Ceftaroline Fosamil Against Daptomycin-Nonsusceptible MRSA

Introduction

The emergence of daptomycin-nonsusceptible Staphylococcus aureus (DNS-MRSA) presents a significant clinical challenge, necessitating the exploration of alternative therapeutic strategies. Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a broad-spectrum cephalosporin with potent bactericidal activity against MRSA.[1][2] This activity is attributed to its high binding affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin resistance.[2][3][4] This application note provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of ceftaroline, both alone and in combination with daptomycin, against DNS-MRSA isolates. The protocols cover antimicrobial susceptibility testing, synergy analysis, and advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Antimicrobial Susceptibility Testing (AST)

Determining the Minimum Inhibitory Concentration (MIC) is the foundational step in assessing an antimicrobial agent's activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for interpretation.

Table 1: Ceftaroline Breakpoints for Staphylococcus aureus

| Guideline Body | Method | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |

|---|---|---|---|---|

| CLSI (M100) | MIC (μg/mL) | ≤ 1 | 2 - 4 | ≥ 8 |

| Disk Diffusion (mm) | ≥ 25 | 20 - 24 | ≤ 19 | |

| EUCAST | MIC (μg/mL) | ≤ 1 | - | > 1 |

| | Disk Diffusion (mm) | ≥ 20 | - | < 20 |

Note: The CLSI SDD breakpoint is based on a dosage of 600 mg every 8 hours as a 2-hour infusion.

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows CLSI M07 guidelines for determining the MIC of ceftaroline against DNS-MRSA.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB). For daptomycin testing, supplement with calcium chloride to a final concentration of 50 mg/L.

-

96-well microtiter plates.

-

This compound and daptomycin analytical powder.

-

DNS-MRSA isolates and S. aureus ATCC 29213 quality control strain.

-

Spectrophotometer or equivalent device for measuring turbidity.

-

Incubator (35°C).

Procedure:

-

Inoculum Preparation: a. Select 3-5 morphologically similar colonies from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Drug Dilution: a. Prepare a stock solution of ceftaroline. b. Perform serial two-fold dilutions of ceftaroline in CAMHB across the wells of a 96-well plate to cover the desired concentration range (e.g., 0.06 to 128 µg/mL).

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria). b. Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. b. Compare the results for the ATCC quality control strain with published ranges to ensure the validity of the test.

Table 2: Example MICs of Ceftaroline and Daptomycin against Clinical DNS-MRSA Strains

| Strain ID | Daptomycin MIC (μg/mL) | Ceftaroline MIC (μg/mL) | Reference |

|---|---|---|---|

| R5717 | 2 | 0.25 | |

| R5563 | 2 | 0.5 | |

| R5996 | 4 | 0.5 | |

| R5995 | 4 | 0.5 |

| D712 | >1 | 0.5 - 1 | |

Synergy Testing Protocols

Several studies indicate that β-lactams, including ceftaroline, can act synergistically with daptomycin, often restoring its activity against nonsusceptible strains. This is a critical area of investigation for DNS-MRSA.

Protocol 2: Time-Kill Experiments (TKE)

Time-kill assays provide dynamic information on the bactericidal activity of antimicrobial agents alone and in combination over time.

Materials:

-

CAMHB (supplemented with 50 mg/L Ca²⁺ for daptomycin).

-

DNS-MRSA isolate.

-

Ceftaroline and daptomycin stock solutions.

-

Sterile flasks or tubes.

-

Incubator shaker (37°C).

-